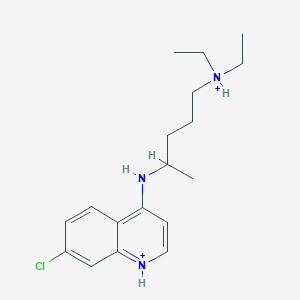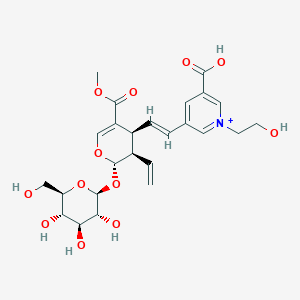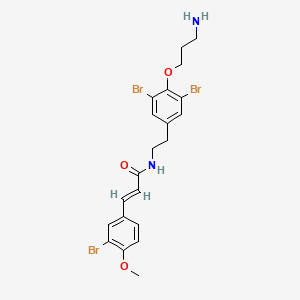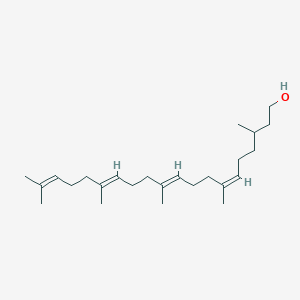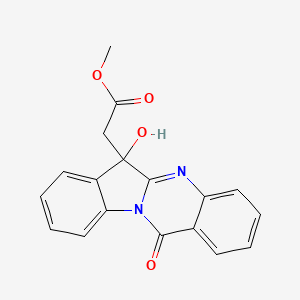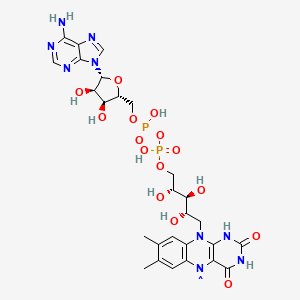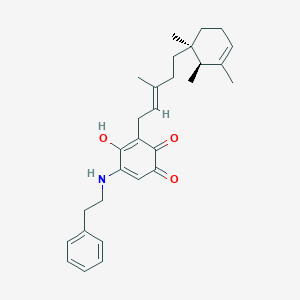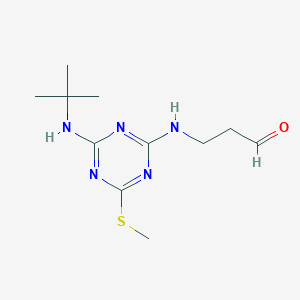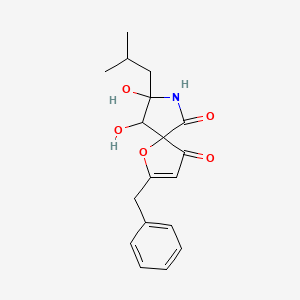
Berkeleyamide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berkeleyamide D is a natural product found in Talaromyces ruber with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research on Berkeleyamide D has primarily focused on its synthesis and structural analysis. Komori et al. (2014) achieved the first synthesis of Berkeleyamide D, implementing methods like Darzens reaction and spirocyclization, and determined the absolute configurations of its enantiomers using the vibrational circular dichroism exciton chirality method (Komori et al., 2014). Jo and Han (2017) described a biomimetic total synthesis of Berkeleyamide D, constructing its spirocyclic core via sequential epoxidations and late-stage cyclization (Jo & Han, 2017). Mizutani et al. (2016) improved upon this synthesis, removing an inefficient acylation step and achieving a higher overall yield (Mizutani et al., 2016).
Bioactive Compounds Research
Berkeleyamide D is part of a group of compounds isolated from Penicillium rubrum, a fungus found in extreme environments. Stierle et al. (2008) reported the isolation and structural elucidation of Berkeleyamides A-D from this fungus, which are part of a larger group of bioactive compounds (Stierle et al., 2008). Tanaka et al. (2021) achieved the enantioselective total synthesis of Berkeleyamide D, along with other compounds, and found these synthetic spirocyclic lactam compounds to have moderate inhibitory activity against amyloid-β aggregation, suggesting potential applications in Alzheimer's disease treatment (Tanaka et al., 2021).
Potential Biomedical Applications
The potential biomedical applications of Berkeleyamide D are still being explored. Its moderate inhibitory effect on amyloid-β aggregation, as indicated by Tanaka et al. (2021), suggests it could have therapeutic value in neurodegenerative diseases like Alzheimer's (Tanaka et al., 2021).
Propriétés
Nom du produit |
Berkeleyamide D |
|---|---|
Formule moléculaire |
C18H21NO5 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-benzyl-8,9-dihydroxy-8-(2-methylpropyl)-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C18H21NO5/c1-11(2)10-17(23)15(21)18(16(22)19-17)14(20)9-13(24-18)8-12-6-4-3-5-7-12/h3-7,9,11,15,21,23H,8,10H2,1-2H3,(H,19,22) |
Clé InChI |
KYPWBBBOBAOGSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(C(C2(C(=O)C=C(O2)CC3=CC=CC=C3)C(=O)N1)O)O |
Synonymes |
berkeleyamide D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



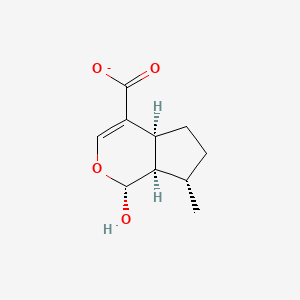
![2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)
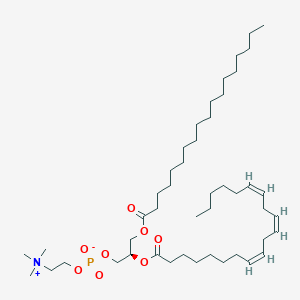
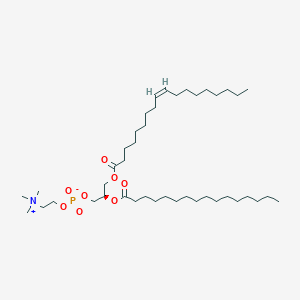
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
